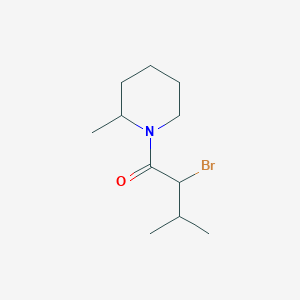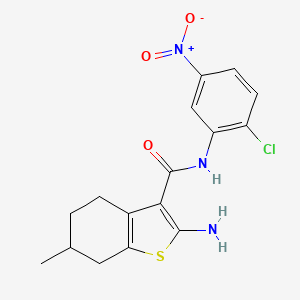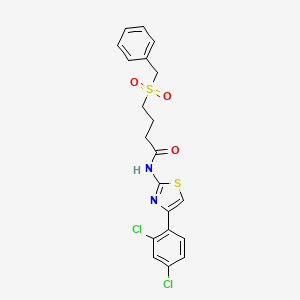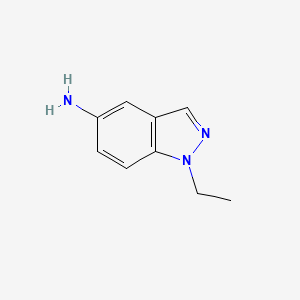
2-Bromo-3-methyl-1-(2-methylpiperidin-1-yl)butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Bromo-3-methyl-1-(2-methylpiperidin-1-yl)butan-1-one” is a chemical compound with the molecular formula C11H20BrNO. It has a molecular weight of 262.19 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “2-Bromo-3-methyl-1-(2-methylpiperidin-1-yl)butan-1-one” consists of a butanone backbone with a bromine atom attached to the second carbon, a methyl group attached to the third carbon, and a 2-methylpiperidin-1-yl group attached to the first carbon .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Bromo-3-methyl-1-(2-methylpiperidin-1-yl)butan-1-one” include a predicted boiling point of 315.1±25.0 °C and a predicted density of 1.291±0.06 g/cm3 . The compound’s pKa is predicted to be -0.93±0.20 .Aplicaciones Científicas De Investigación
Branched Chain Aldehydes in Food Flavors
Research on branched aldehydes, including compounds similar to 2-Bromo-3-methyl-1-(2-methylpiperidin-1-yl)butan-1-one, has shown their significance in flavor compounds of many food products. These compounds are derived from amino acids and play a crucial role in the flavor profile of both fermented and non-fermented food products. Understanding the metabolic pathways for the formation and degradation of these aldehydes is key to controlling their levels in food, thus enhancing food quality and consumer satisfaction (Smit, Engels, & Smit, 2009).
Downstream Processing in Bioproduction
In the realm of biotechnology, the separation and purification of biologically produced chemicals like 1,3-propanediol and 2,3-butanediol, which share processing similarities with the compound , are crucial. These processes account for a significant portion of production costs. Innovations in downstream processing could reduce these costs and enhance the efficiency and sustainability of bioproduction systems. This research underscores the importance of developing more efficient separation technologies, which could also apply to chemicals structurally related to 2-Bromo-3-methyl-1-(2-methylpiperidin-1-yl)butan-1-one (Xiu & Zeng, 2008).
Bromoform's Atmospheric Chemistry
The study of bromoform, a compound chemically related to the subject compound, has revealed its significant role in atmospheric chemistry, particularly as a source of organic bromine. This research highlights the complexity of bromoform's environmental impact, including its contributions to ozone layer depletion and climate change. Understanding these mechanisms is crucial for developing strategies to mitigate the environmental impact of bromine-containing compounds (Quack & Wallace, 2003).
Sulforaphane's Biological Effects
Research on sulforaphane, a compound with a different functional group but relevant due to its biological activity, has demonstrated a wide range of health benefits. This includes antioxidant, antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. Studies like these indicate the potential health benefits of various organic compounds, including those structurally related to 2-Bromo-3-methyl-1-(2-methylpiperidin-1-yl)butan-1-one, and underscore the importance of chemical research in enhancing human health (Kim & Park, 2016).
Ethylene Dimerization and Alphabutol Technology
In chemical manufacturing, processes like ethylene dimerization, relevant to the production of compounds similar to the subject chemical, are crucial. Research into optimizing these processes, such as the Alphabutol technology for Butene-1 production, highlights the importance of innovation in chemical engineering. This not only improves the efficiency and sustainability of chemical production but also contributes to the development of new materials and chemicals (Alenezi, Manan, & Zaidel, 2019).
Propiedades
IUPAC Name |
2-bromo-3-methyl-1-(2-methylpiperidin-1-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20BrNO/c1-8(2)10(12)11(14)13-7-5-4-6-9(13)3/h8-10H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZUPJNTPXMFNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C(C(C)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-methyl-1-(2-methylpiperidin-1-yl)butan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl N-[(6-oxospiro[2.5]octan-2-yl)methyl]carbamate](/img/structure/B2602285.png)
![2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-phenylacetamide](/img/structure/B2602290.png)
![3-(2-ethoxyethyl)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-imine](/img/structure/B2602291.png)
![2-[[1-(Oxolan-3-ylmethyl)piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2602292.png)


![2-(4-ethoxyphenyl)-4-(ethylthio)-7-methyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2602296.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2602298.png)
![3-[(1-But-3-enylpiperidin-4-yl)methyl]quinazolin-4-one](/img/structure/B2602299.png)
![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2602301.png)
![ethyl 2-(2-benzamidooxazole-4-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2602302.png)
![N-(2,3-dimethylphenyl)-2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamide](/img/structure/B2602303.png)